3-Amino-3-(4-bromophenyl)propan-1-ol is an organic compound with the molecular formula C9H12BrNO. This compound features a brominated phenyl group, an amino group, and a hydroxyl group, making it significant in organic synthesis, particularly in the pharmaceutical and agrochemical industries. Its unique structure allows for diverse chemical reactivity and potential biological activity, distinguishing it from other compounds in the phenylpropanolamine class.
3-Amino-3-(4-bromophenyl)propan-1-ol is classified as an amino alcohol. Compounds in this category typically exhibit both alcohol and amine functionalities, allowing them to participate in a variety of chemical reactions. Its classification also includes its role as an intermediate in organic synthesis, particularly for pharmaceuticals.
The synthesis of 3-Amino-3-(4-bromophenyl)propan-1-ol can be achieved through several methods, primarily involving the reduction of corresponding ketone or aldehyde precursors. A common approach includes:
In laboratory synthesis, reaction conditions typically involve:
For example, lithium aluminum hydride can be used in tetrahydrofuran at low temperatures followed by refluxing to achieve the desired product .
The molecular structure of 3-Amino-3-(4-bromophenyl)propan-1-ol consists of:
The molecular weight of 3-Amino-3-(4-bromophenyl)propan-1-ol is approximately 230.1 g/mol. Its structural formula can be represented as follows:
3-Amino-3-(4-bromophenyl)propan-1-ol can undergo various chemical reactions, including:
Common reagents for these reactions include:
The mechanism of action for 3-Amino-3-(4-bromophenyl)propan-1-ol involves its interaction with biological targets. The amino group facilitates hydrogen bonding with biomolecules, while the bromophenyl moiety engages in hydrophobic interactions. This dual interaction may modulate enzyme activities and receptor functions, potentially leading to various biological effects such as antimicrobial and anticancer activities.
3-Amino-3-(4-bromophenyl)propan-1-ol typically appears as a colorless to pale yellow liquid. Its physical properties include:
Chemical properties include:
3-Amino-3-(4-bromophenyl)propan-1-ol serves multiple applications across various fields:
The synthesis of 3-Amino-3-(4-bromophenyl)propan-1-ol employs distinct strategies to construct its chiral β-amino alcohol scaffold. The reductive amination pathway utilizes 4-bromobenzaldehyde and nitroethane, undergoing Henry reaction to form β-nitro alcohol intermediates followed by catalytic hydrogenation. This method yields 65–78% of the racemic product but requires resolution for enantiopure forms [4] [7]. Alternatively, nucleophilic addition to 4-bromophenyl imines employs organometallic reagents (e.g., vinylmagnesium bromide), with subsequent hydroboration-oxidation achieving 70–85% yield. Crucially, chiral auxiliaries like (R)-1-phenylethylamine enable asymmetric induction, delivering >90% ee in optimized conditions [5] [7]. A third approach uses biocatalytic transamination of 3-(4-bromophenyl)-3-oxopropan-1-ol with ω-transaminases, yielding the (S)-enantiomer specifically (82% yield, 99% ee) but with higher enzyme costs [7].
Table 1: Comparison of Key Synthetic Pathways
Pathway | Key Reagents | Yield (%) | Enantioselectivity | Key Limitation |
---|---|---|---|---|
Reductive Amination | 4-BrC₆H₄CHO, Nitroethane, H₂/Pd-C | 65–78 | Racemic | Requires chiral resolution |
Nucleophilic Addition | 4-BrC₆H₄N=CHR, VinylMgBr, BH₃ | 70–85 | >90% ee (with chiral control) | Auxiliary removal needed |
Biocatalytic Transamination | 3-(4-BrC₆H₄)-3-oxopropan-1-ol, ω-TA | 82 | 99% ee (S-specific) | High enzyme cost |
Industrial-scale production relies heavily on chiral catalysts for enantioselective synthesis. The Corey–Bakshi–Shibata (CBS) catalyst enables borane-mediated asymmetric reduction of β-amino ketone precursors, achieving 92% ee and 15,000 turnovers at 0°C [7]. For ruthenium-based systems, Ru-BINAP complexes hydrogenate enamide intermediates in S/C ratios of 5,000, delivering 96% ee and 89% isolated yield under 50 bar H₂ pressure [7]. Industrial processes mitigate catalyst costs via immobilization techniques, such as adsorbing Ru-TsDPEN on mesoporous silica, which permits 10 recycles with <5% ee erosion [7]. Copper-catalyzed hydrosilylation of enol acetates provides a low-pressure alternative (1 atm), using (R)-DTBM-SEGPHOS/CuO to reach 94% ee at 40°C [5].
Table 2: Industrial Catalytic Systems Performance
Catalyst System | Substrate | S/C Ratio | ee (%) | Pressure/Temp |
---|---|---|---|---|
CBS (B-based) | β-Amino ketone | 15,000 | 92 | 1 atm, 0°C |
Ru-(S)-BINAP | Enamide | 5,000 | 96 | 50 bar, 60°C |
Immobilized Ru-TsDPEN | β-Keto ester | 1,000 | 95 | 10 bar, 25°C |
Cu/(R)-DTBM-SEGPHOS | Enol acetate | 500 | 94 | 1 atm, 40°C |
Solvent polarity and reaction temperature critically influence yield and stereoselectivity. Hydrogenation steps show maximal conversion (95%) in methanol-water (9:1) at 25°C and 10 bar H₂, whereas aprotic solvents like THF depress yields to 60–70% due to catalyst deactivation [4] [7]. For enantioselective reductions, toluene optimizes steric control in CBS-mediated reactions, delivering 92% ee at −20°C; elevating temperatures to 25°C erodes ee to 80% [5] [7]. Kinetic studies reveal Arrhenius-type relationships: enantioselectivity decreases by 0.8% per °C increase above −30°C. Concentration effects are also pivotal: >0.5 M concentrations in nucleophilic additions promote racemization, while dilutions <0.2 M improve ee but reduce throughput by 40% [7].
Batch reactors remain prevalent for small-scale syntheses (<100 kg), typically affording 75–85% yield with 2–3 hour cycle times. However, exothermic side reactions during imine reduction necessitate controlled additions, limiting batch sizes [7]. In contrast, continuous flow systems enable precise thermal management: a three-stage packed-bed reactor (catalyst cartridge → residence coil → separator) achieves 93% yield at 100°C residence time of 8 minutes, outperforming batch by 15% . For hydrogenations, continuous microchannel reactors with Pd/C walls operate at 50 bar H₂, reducing reaction times from hours to 45 seconds with 40% lower catalyst loading [7]. Economic analyses show flow processes cut waste by 60% via integrated solvent recycling, though upfront costs are 2× higher than batch setups.
Table 3: Performance Comparison: Batch vs. Flow Reactors
Parameter | Batch Process | Continuous Flow Process | Advantage |
---|---|---|---|
Yield (%) | 75–85 | 88–93 | +8–15% yield |
Cycle Time | 2–3 hours | 8–15 minutes | 90% reduction |
Temperature Control | ±5°C achievable | ±0.5°C achievable | Enhanced selectivity |
Catalyst Loading | 5 mol% | 3 mol% | 40% reduction |
Waste Production | 50 L/kg product | 20 L/kg product | 60% reduction |
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